(r)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline
Description
(R)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is a chiral aniline derivative featuring a 2,2-dimethyl-1,3-dioxolane ring attached via a methoxy group at the para position of the aniline moiety. The dioxolane ring serves as a protective group, commonly used to stabilize diols or introduce stereochemical complexity in synthetic intermediates. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol . The (R)-configuration at the dioxolane ring enhances its utility in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2)15-8-11(16-12)7-14-10-5-3-9(13)4-6-10/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNPYZDGCREBGS-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline typically involves the following steps:
Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Attachment of the dioxolane ring to the aniline moiety: This step involves the reaction of the dioxolane derivative with an aniline derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of dioxolane-containing molecules with biological targets. Its structural features make it a useful tool for investigating the binding and activity of such molecules in biological systems.
Medicine
In medicinal chemistry, ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline can serve as a lead compound for the development of new drugs. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ®-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes and receptors, modulating their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Linkage Variations
4-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)aniline (3as)
- Structure : Contains a dioxolane ring linked via an ethyl chain instead of methoxy.
- Synthesis : Prepared via cross-electrophile coupling of 4-bromoaniline and 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, yielding 18% after purification .
4-[(1-Methylcyclohexyl)methoxy]aniline
- Structure : Replaces the dioxolane ring with a 1-methylcyclohexyl group.
- Properties : The bulky cyclohexyl group significantly enhances steric hindrance, which may reduce nucleophilic activity at the aniline nitrogen. Molecular weight is 219.33 g/mol , slightly lower than the target compound .
4-Hexyloxyaniline
Stereochemical and Functional Group Comparisons
(R)-3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline
- Structure : Differs in the meta substitution of the methoxy-dioxolane group.
- Synthesis : Commercially available at 95% purity, indicating robust synthetic protocols. The stereochemistry (R-configuration) is critical for applications requiring enantioselectivity .
4-Methoxy-2-methylaniline
- Structure : Lacks the dioxolane ring but includes methoxy and methyl groups at the para and ortho positions, respectively.
- Properties: Simpler structure with a molecular weight of 153.18 g/mol. Used in dye synthesis and as a building block for nonlinear optical materials .
Key Observations :
- The target compound’s synthesis likely involves stereoselective formation of the dioxolane ring, whereas analogs like 3as rely on cross-coupling strategies with moderate yields.
- Bulky substituents (e.g., cyclohexyl) require tailored alkylation conditions to avoid steric challenges.
Physicochemical and Application Comparisons
Functional Insights :
- The dioxolane ring in the target compound enhances stability and stereochemical utility , making it preferable for drug discovery.
- Linear alkoxy analogs (e.g., 4-hexyloxyaniline) prioritize thermal stability for industrial applications.
Biological Activity
(R)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is a compound characterized by its unique dioxolane moiety, which has been studied for its potential biological activities. This article compiles various research findings regarding its biological activity, including anticancer properties, antioxidant effects, and its pharmacokinetic profile.
- Chemical Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- CAS Number : 14347-78-5
-
Structure :
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the dioxolane structure. For instance, derivatives with similar structural features have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Dioxolane derivative A | A549 (Lung cancer) | 0.02 |
| Dioxolane derivative B | HCT116 (Colon cancer) | 0.04 |
| This compound | MCF7 (Breast cancer) | TBD |
Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are necessary to establish specific IC50 values for this compound against various cancer cell lines.
Antioxidant Properties
The antioxidant capacity of dioxolane derivatives has been evaluated through various assays. For example, compounds similar to this compound have demonstrated moderate DPPH radical-scavenging activity.
| Compound | DPPH Scavenging Activity (%) at 100 μg/mL |
|---|---|
| Ascorbic Acid | 95% |
| Dioxolane derivative C | 60% |
| This compound | TBD |
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are crucial to understanding the absorption and distribution of this compound. Preliminary data suggest high gastrointestinal absorption due to its favorable lipophilicity.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| GI Absorption | High |
| Volume of Distribution | TBD |
| Half-life | TBD |
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : A study involving various dioxolane derivatives showed that structural modifications significantly impacted their cytotoxicity against breast and colon cancer cell lines. The study indicated that the introduction of methoxy groups enhanced anticancer activity.
- Antioxidant Studies : Research focusing on the antioxidant properties of dioxolane compounds revealed that those with higher hydrophobicity exhibited better radical-scavenging abilities. This suggests that this compound may possess similar properties.
Q & A
Basic: What are the standard spectroscopic techniques for confirming the structure of (R)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline?
Answer:
The compound’s structure is validated using 1H/13C NMR to identify the aniline NH2, dioxolane methyl groups, and methoxy protons. For stereochemical confirmation, X-ray crystallography is critical. SHELX software (e.g., SHELXL/SHELXS) refines crystallographic data to resolve the (R)-configuration . High-resolution mass spectrometry (HRMS) or LC-MS (as in EP 4,374,877 A2) further confirms molecular weight .
Advanced: How can enantioselective synthesis of this compound be optimized to achieve >95% enantiomeric excess (ee)?
Answer:
Key steps include:
- Chiral pool synthesis : Use (S)- or (R)-configured starting materials (e.g., (4S)-2,2-dimethyl-1,3-dioxolan-4-yl derivatives) to retain stereochemistry during methoxy group coupling .
- Catalytic asymmetric methods : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to control stereoselectivity.
- Purification : Use chiral HPLC with amylose-based columns (e.g., Chiralpak® AD-H) or recrystallization in ethanol/water mixtures to enhance ee .
Basic: What synthetic routes are commonly used to introduce the dioxolane moiety into aniline derivatives?
Answer:
The dioxolane group is typically introduced via:
- Epoxide ring-opening : React 2,2-dimethyl-1,3-dioxolan-4-ylmethanol with epichlorohydrin under basic conditions (e.g., K2CO3 in DMF) to form the ether linkage .
- Mitsunobu reaction : Couple dioxolane-containing alcohols to phenolic anilines using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Advanced: How does the dioxolane ring influence the compound’s stability and reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
The dioxolane’s electron-donating methoxy group activates the aniline ring toward NAS. However, steric hindrance from the 2,2-dimethyl groups slows reactions at the para position. To mitigate this:
- Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Employ catalysts like CuI or Pd(OAc)2 to facilitate coupling with aryl halides .
- Monitor degradation via HPLC under acidic conditions, as the dioxolane may hydrolyze to a diol, reducing reactivity .
Advanced: How can computational modeling predict biological interactions of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes or receptors). Focus on hydrogen bonding between the aniline NH2 and active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., blood-brain barrier penetration), which is critical for drug development .
Basic: What are the common side reactions during synthesis, and how are they mitigated?
Answer:
- Oxidation of aniline : Prevent by conducting reactions under inert atmosphere (N2/Ar) and adding antioxidants like BHT .
- Dioxolane hydrolysis : Avoid aqueous workup at low pH; use neutral buffers during purification .
- Byproduct formation : Monitor via TLC and optimize column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How do contradictory reports on reaction yields guide protocol optimization?
Answer:
Discrepancies often arise from:
- Solvent polarity : Higher yields in acetonitrile vs. THF due to better solubility of intermediates .
- Catalyst loading : Pd(PPh3)4 at 5 mol% improves coupling efficiency compared to 2 mol% .
- Temperature : Reactions at 75°C (vs. rt) accelerate kinetics but may degrade heat-sensitive intermediates. Systematic DOE (design of experiments) identifies optimal conditions .
Basic: What analytical methods quantify enantiomeric purity post-synthesis?
Answer:
- Chiral HPLC : Use a Chiralcel® OD-H column with hexane/isopropanol (85:15) mobile phase; retention times differentiate (R)- and (S)-enantiomers .
- Circular dichroism (CD) : Compare Cotton effects at 220–250 nm to reference spectra.
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for the (R)-form .
Advanced: What strategies resolve crystallographic disorder in the dioxolane moiety during X-ray analysis?
Answer:
- Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts.
- SHELXL refinement : Apply restraints (DFIX, SIMU) to dioxolane bond lengths/angles and use PART instructions for disordered methyl groups .
- Twinned data handling : For cases of merohedral twinning, refine using BASF and HKLF5 in SHELXL .
Advanced: How is the compound’s stability assessed under physiological conditions for pharmacological studies?
Answer:
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 24h) and monitor degradation via LC-MS.
- Plasma stability : Incubate with human plasma (37°C, 6h), precipitate proteins with acetonitrile, and quantify parent compound using a validated HPLC method .
- Light sensitivity : Store in amber vials and test under ICH Q1B guidelines to prevent photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
